Diethyl (2,4-Dimethoxyphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,4-Dimethoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,4-dimethoxyphenyl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate . Another method includes the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides under microwave irradiation . This reaction is efficient and retains the configuration at the phosphorus center.
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The Michaelis-Arbuzov reaction is widely used due to its simplicity and high yield. Additionally, advancements in catalytic methods, such as palladium-catalyzed cross-coupling, have improved the efficiency and scalability of industrial production .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,4-dimethoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2,4-dimethoxyphenyl)phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: The compound is studied for its potential as an antimicrobial agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (2,4-dimethoxyphenyl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The phosphonate group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-oxopropyl)phosphonate: Used in the synthesis of phosphorylated heterocycles.
Diethyl (4-methylbenzyl)phosphonate: Known for its antimicrobial properties.
Uniqueness
Diethyl (2,4-dimethoxyphenyl)phosphonate is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific electronic and steric characteristics .
Properties
Molecular Formula |
C12H19O5P |
---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C12H19O5P/c1-5-16-18(13,17-6-2)12-8-7-10(14-3)9-11(12)15-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
RUIRKZJGNPGUFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.